molecular formula C10H14O2 B13811847 (6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde

(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde

Cat. No.: B13811847
M. Wt: 166.22 g/mol
InChI Key: IQMJGTWZHWFZHD-JTQLQIEISA-N
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Description

(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring substituted with acetyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with acetaldehyde, followed by selective reduction and acetylation. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the synthesis, and purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: (6R)-6-acetyl-6-methylcyclohexene-1-carboxylic acid.

    Reduction: (6R)-6-acetyl-6-methylcyclohexene-1-methanol.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6S)-6-acetyl-6-methylcyclohexene-1-carbaldehyde: The enantiomer of the compound with similar chemical properties but different biological activity.

    Cyclohexene-1-carbaldehyde: Lacks the acetyl and methyl substitutions, leading to different reactivity and applications.

    6-methylcyclohexene-1-carbaldehyde: Similar structure but without the acetyl group, affecting its chemical behavior and uses.

Uniqueness

(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C10H14O2/c1-8(12)10(2)6-4-3-5-9(10)7-11/h5,7H,3-4,6H2,1-2H3/t10-/m0/s1

InChI Key

IQMJGTWZHWFZHD-JTQLQIEISA-N

Isomeric SMILES

CC(=O)[C@@]1(CCCC=C1C=O)C

Canonical SMILES

CC(=O)C1(CCCC=C1C=O)C

Origin of Product

United States

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